(S)-6-Methylpiperazin-2-one
Overview
Description
(S)-6-Methylpiperazin-2-one is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant is characterized by the presence of a methyl group at the sixth position and a ketone functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diaminoethane with methyl ketones in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (S)-6-Methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-Methylpiperazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (S)-6-Methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For instance, derivatives of this compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Piperazine: The parent compound of (S)-6-Methylpiperazin-2-one, lacking the methyl and ketone groups.
N-Methylpiperazine: Similar structure but with a methyl group on the nitrogen atom instead of the ring.
2-Methylpiperazine: A methyl group at the second position but without the ketone functionality.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ketone group at the second position and the chiral center at the sixth position contribute to its unique reactivity and potential for enantioselective interactions in biological systems.
Properties
IUPAC Name |
(6S)-6-methylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOHWKEKBODLZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716949 | |
Record name | (6S)-6-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-58-3 | |
Record name | (6S)-6-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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